molecular formula C26H34ClN3O4 B12457166 7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B12457166
M. Wt: 488.0 g/mol
InChI Key: SSDRNUPMYCFXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valemetostat involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of valemetostat follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions: Valemetostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of valemetostat with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Valemetostat has a wide range of scientific research applications, including:

Mechanism of Action

Valemetostat exerts its effects by inhibiting the histone-lysine N-methyltransferases EZH1 and EZH2. These enzymes are part of the polycomb repressive complex 2 (PRC2) and are responsible for the tri-methylation of histone H3 at lysine 27 (H3K27). This methylation leads to the repression of genes associated with tumor suppression and cell differentiation. By inhibiting EZH1 and EZH2, valemetostat reduces the levels of methylated histones, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth .

Comparison with Similar Compounds

    Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma and follicular lymphoma.

    GSK126: A selective EZH2 inhibitor used in preclinical studies for various cancers.

    EPZ-6438:

Uniqueness of Valemetostat: Valemetostat is unique in its dual inhibition of both EZH1 and EZH2, whereas many other inhibitors target only EZH2. This dual inhibition provides a broader therapeutic potential, especially in cancers where both enzymes play a critical role .

Properties

Molecular Formula

C26H34ClN3O4

Molecular Weight

488.0 g/mol

IUPAC Name

7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)

InChI Key

SSDRNUPMYCFXGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.